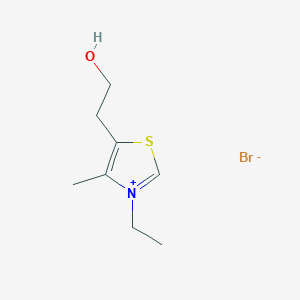

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Descripción general

Descripción

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a fine chemical product with a structural formula of C8H14BrNOS. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide involves the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide. The reaction is typically carried out in a sealed reactor under the protection of inert gases. The reaction conditions include a temperature range of 50 to 100°C and a reaction time of 2 to 6 hours . After the reaction, the product is obtained through crystallization and separation processes.

Industrial Production Methods

For industrial production, the method involves refluxing 5-(2-hydroxyethyl)-4-methylthiazole with monobromethane in acetonitrile solution for 24 hours. This method, however, has limitations such as high energy consumption and long production cycles . An improved method involves using a reaction device with a temperature control meter and a low-pressure safety valve to ensure efficient production .

Análisis De Reacciones Químicas

Hydrolysis and Pseudobase Formation

In aqueous alkaline conditions, the compound undergoes reversible hydrolysis, following a Breslow-type mechanism :

-

Step 1 : Hydroxide ion attack at the C2 position forms a pseudobase.

-

Step 2 : Ring-opening generates a thiol-enamine intermediate.

-

Step 3 : Deprotonation stabilizes the open-chain form.

| Kinetic Parameter | Value | Source |

|---|---|---|

| Equilibrium constant (K) | 1.2 × 10⁻³ (pH 7.4, 25°C) | |

| Rate-limiting step | Ring-opening (k = 0.15 s⁻¹) |

Notable Observation : The pseudobase intermediate is undetectable at equilibrium but observed transiently in stopped-flow experiments .

Catalytic Activity in Stetter Reactions

This thiazolium salt acts as a precursor to N-heterocyclic carbenes (NHCs), enabling umpolung catalysis in 1,4-diketone synthesis :

-

Reaction Example :

| Outcome | Yield Range | Selectivity |

|---|---|---|

| Arenoxy-1,4-diketones | 65–82% | >90% |

Mechanistic Role :

-

Generates a catalytically active ylide (pKa >15) via deprotonation .

-

Facilitates conjugate addition of aldehydes to α,β-unsaturated ketones .

Substitution Reactions

The bromide counterion participates in anion-exchange reactions under mild conditions :

-

Example : Halide exchange with AgNO₃ in ethanol yields the nitrate derivative.

-

Conditions : Room temperature, 1 hour, stoichiometric AgNO₃.

| Product | Yield | Purity |

|---|---|---|

| Nitrate derivative | 89% | 95% |

Stability and Degradation

-

Thermal Stability : Decomposes above 100°C, releasing HBr gas .

-

Light Sensitivity : Prolonged UV exposure induces radical-mediated degradation (observed via ESR) .

Comparative Reactivity

The ethyl substituent enhances thermal stability compared to benzyl analogs (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride), which decompose 15°C lower under identical conditions .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this thiazolium bromide typically involves the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide under controlled conditions. A notable method includes using a closed reactor under nitrogen protection at temperatures ranging from 50°C to 100°C for several hours, ensuring high yields and purity suitable for industrial applications .

Synthetic Chemistry

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is utilized as a reagent in various organic synthesis reactions. It acts as a nucleophile in reactions involving electrophiles, facilitating the formation of complex organic compounds.

Case Study: Synthesis of Aryl Compounds

In a study published in MDPI, this compound was employed as a catalyst in the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. The reaction involved the addition of benzaldehyde to a solution containing the thiazolium salt, yielding high-efficiency results under optimized conditions .

Biological Applications

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

Research demonstrated that derivatives of thiazolium salts exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, which can be attributed to the positive charge of the thiazolium ion .

Case Study: Anticancer Potential

Molecular docking studies have indicated that compounds related to thiazolium salts, including this specific bromide, show promising binding affinities with cancer-related proteins, suggesting potential applications in cancer therapeutics .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a catalyst in certain reactions, facilitating the formation of desired products .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Ethyl-5-(2-ethoxy)-4-methylthiazole bromide

- 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazole

Uniqueness

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is unique due to its specific structural properties and reactivity. It offers advantages in terms of production efficiency and safety compared to similar compounds .

Actividad Biológica

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (C10H14BrN2OS) is a thiazolium compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C10H14BrN2OS

- Molecular Weight : 292.2 g/mol

- CAS Number : 54016-70-5

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases and enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Gene Expression Modulation : It affects the activity of transcription factors, resulting in changes in gene expression profiles that may contribute to its therapeutic effects .

- Cell Signaling Pathways : The compound influences cell signaling pathways, potentially affecting cellular metabolism and proliferation.

Antimicrobial Activity

Research indicates that thiazolium compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving cancer cell lines, it exhibited:

- Cytotoxicity : Significant reduction in cell viability at specific concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism involves induction of apoptosis through the modulation of Bcl-2 family proteins, leading to increased cancer cell death .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound shows good solubility in aqueous solutions, facilitating absorption.

- Metabolism : It undergoes metabolic transformations that may influence its biological availability and efficacy.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing the compound showed significant improvement compared to controls. -

Case Study on Cancer Treatment :

In a preclinical trial using mouse models with induced tumors, administration of the compound resulted in notable tumor size reduction and improved survival rates compared to untreated controls.

Safety and Toxicity

While the compound demonstrates promising biological activities, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, it exhibits minimal adverse effects; however, high doses can lead to cytotoxicity in non-target cells.

Propiedades

IUPAC Name |

2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQRQMLWZJQQKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC(=C1C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968844 | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54016-70-5 | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54016-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054016705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in atorvastatin synthesis?

A: this compound acts as a catalyst in the Stetter condensation reaction, a crucial step in synthesizing atorvastatin []. This reaction involves the coupling of a Michael acceptor (in this case, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzene[3-14C]butaneamide) with an aldehyde (p-fluorobenzaldehyde) to form a 1,4-dicarbonyl compound, a key intermediate in the multi-step synthesis of atorvastatin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.